molecular formula C11H13N3 B2381834 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 439108-93-7

2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2381834
CAS No.: 439108-93-7
M. Wt: 187.246
InChI Key: NFMVIPRXVFLZGP-UHFFFAOYSA-N
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Description

2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a functionalized heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the development of targeted anticancer agents. This fused, rigid, and planar bicyclic system incorporates both pyrazole and pyrimidine rings, a structure known for its significant synthetic versatility and exceptional biocompatibility . The core pyrazolo[1,5-a]pyrimidine (PP) framework is a prominent structure in protein kinase inhibitor (PKI) discovery, playing a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . Researchers utilize this scaffold to develop potent inhibitors against a wide array of kinases, including Tropomyosin Receptor Kinases (Trks), EGFR, B-Raf, and MEK, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and melanoma . The compound's structure is amenable to extensive diversification at multiple positions, allowing for fine-tuning of electronic properties, lipophilicity, and binding affinity to optimize pharmacokinetic and pharmacodynamic properties . Key Research Applications: This compound is a valuable synthetic intermediate for constructing more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. Its primary research value lies in its potential to be further functionalized, for example via palladium-catalyzed cross-coupling reactions, to create libraries of derivatives for structure-activity relationship (SAR) studies . These studies are crucial for designing novel, selective, and potent chemotherapeutics, especially against challenging targets like Trk fusion proteins, where PP-based drugs such as the first-generation inhibitor Larotrectinib have shown remarkable clinical efficacy . NOTE: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-6-11-12-8(2)9-4-3-5-10(9)14(11)13-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMVIPRXVFLZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CCC3)C(=NC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2,5-dimethylpyrrole-1-carboxylic acid and 3-cyanopyridine-2-carboxylic acid with a catalyst. The resulting product is purified by recrystallization to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as Mn(OTf)2 and t-BuOOH, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include catalysts like Mn(OTf)2, oxidants like t-BuOOH, and reducing agents like NaBH4. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Notably, these compounds have been identified as selective inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy due to its role in cell cycle regulation. Studies demonstrate that these derivatives can induce apoptosis in cancer cells while maintaining lower toxicity compared to traditional chemotherapeutics .

Case Study: CDK2 Inhibition
Molecular docking simulations reveal that modifications to the compound can enhance binding affinity and selectivity towards CDK2. For instance, a derivative with a tert-butyl group at position 2 showed improved efficacy in inhibiting CDK2 activity, highlighting the potential for rational drug design based on structural modifications.

Enzymatic Inhibition

Beyond anticancer applications, compounds within this class have shown promise as enzyme inhibitors. The structural versatility allows for the exploration of various enzymatic targets, making them valuable in the design of new therapeutics for diseases involving enzyme dysregulation .

Material Science Applications

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as functional materials due to their photophysical properties. Their ability to form crystals with notable conformational and supramolecular phenomena opens avenues for applications in solid-state devices and organic electronics .

Comparative Analysis of Related Compounds

The following table compares structural features and biological activities of selected compounds related to 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine:

Compound Name Structural Features Biological Activity
5-Methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidineContains a methyl group at position 5Anticancer activity
2-Tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidineFeatures a tert-butyl groupEnhanced stability and bioactivity
Pyrazolo[3,4-d]pyrimidinesDifferent ring fusion but similar coreNotable CDK inhibition

This comparison illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Mechanism of Action

The mechanism by which 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Physicochemical and Structural Comparisons

Property Target Compound 3-Chloro Derivative 2-(4-Chlorophenyl) Derivative
Molecular Weight ~244.3 g/mol ~278.8 g/mol ~313.8 g/mol
LogP Estimated 2.5–3.0 ~3.5–4.0 (due to Cl) ~3.8–4.2 (Cl and aryl group)
Hydrogen Bonding C-H···π interactions Halogen bonding potential C-H···Cl and π-π stacking
Crystal Packing Stacked layers via π-π interactions Disrupted by Cl substituent Chains via C-H···π bonds

Biological Activity

2,5-Dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12N4
  • Molecular Weight : 200.24 g/mol
  • CAS Number : Not specified in the available data.

The biological activity of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various molecular targets. Similar compounds have shown the following modes of action:

  • Inhibition of Kinases : This compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been noted in related compounds, affecting the transition from G1 to S phase in the cell cycle .
  • Anti-inflammatory and Antitumor Activity : The compound has been associated with anti-inflammatory effects and potential antitumor activity through modulation of pathways involved in inflammation and cell growth .

Biological Activities

The biological activities of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine can be summarized as follows:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntiviralPotential activity against viral infections (e.g., HIV).
Anti-inflammatoryInhibits inflammatory pathways; potential use in treating inflammatory diseases.
AntidiabeticShows inhibitory activity against α-glucosidase; potential for diabetes management.

Case Studies and Research Findings

Recent studies have highlighted the promising bioactivity of derivatives related to 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine:

  • Anticancer Studies : A derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 19.70±0.89μM19.70\pm 0.89\mu M .
  • Antidiabetic Activity : Inhibition studies on α-glucosidase revealed that certain derivatives had IC50 values significantly lower than standard drugs like acarbose, indicating higher potency .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and inflammation .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good absorption and distribution characteristics. They are likely metabolized in the liver and excreted via renal pathways. Factors such as pH and temperature can influence their stability and efficacy .

Q & A

Basic: What are the established synthetic routes for 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step cyclization reactions . A common approach involves reacting 3-aminopyrazoles with β-dicarbonyls or β-enaminones to form the pyrimidine ring through a Michael-type addition followed by cyclization . For cyclopenta-fused derivatives like the target compound, cascade cyclization methods are employed. For example, aryl-substituted acetonitrile can undergo cyclization with N,N-dimethylformamide dimethyl acetal to introduce substituents at key positions (e.g., 3-aryl groups) . Optimizing catalysts (e.g., novel organocatalysts) and solvent systems (e.g., DMF or ethanol) improves yields and regioselectivity .

Basic: How is the structural integrity of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine confirmed experimentally?

Structural validation relies on X-ray crystallography and NMR spectroscopy . X-ray studies of related cyclopenta[g]pyrazolo[1,5-a]pyrimidines reveal:

  • Bond fixation in the pyrimidine ring, with limited π-electron delocalization (resembling naphthalene) .
  • Hydrogen-bonded chains (C–H⋯N interactions) stabilizing crystal packing .
  • Envelope conformation of the cyclopentane ring (puckering amplitude ~36°) .
    NMR analysis (e.g., 1^1H, 13^{13}C, and 2D-COSY) confirms substitution patterns and distinguishes regioisomers .

Advanced: How do structural modifications at the 3-, 5-, and 7-positions influence biological activity?

  • 3-Position : Aryl or heteroaryl groups (e.g., 4-methoxyphenyl) enhance kinase inhibition by improving hydrophobic interactions with ATP-binding pockets .
  • 5-Position : Methyl or halogen substituents (e.g., Cl, Br) modulate electron density , affecting binding to targets like CDK2 or CRF1 receptors .
  • 7-Position : Piperidine or morpholine groups increase solubility and enable hydrogen bonding with polar residues in enzyme active sites .
    Structure-activity relationship (SAR) studies show that bulky substituents at the 3-position reduce off-target effects, while electron-withdrawing groups at the 5-position enhance anticancer potency .

Advanced: What computational strategies are used to predict the binding modes of this compound with therapeutic targets?

  • Molecular docking (AutoDock Vina, Schrödinger) identifies key interactions with kinases (e.g., CDK2/CDK9) and receptors (e.g., CRF1). Docking studies reveal that the cyclopenta ring occupies hydrophobic pockets, while the pyrimidine nitrogen forms hydrogen bonds with catalytic lysine residues .
  • Molecular dynamics (MD) simulations (GROMACS) assess binding stability. For example, 100-ns MD trajectories show that 3-aryl substituents stabilize ligand-receptor complexes by reducing solvent exposure .
  • QSAR models built with topological descriptors (e.g., Wiener index) predict IC50_{50} values for anticancer activity, validated via Leave-One-Out cross-validation (R2^2 > 0.8) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or synthetic impurities . To address this:

Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. SRB assays) .

Characterize purity : Employ LC-MS (>95% purity) and elemental analysis to rule out byproducts .

Validate targets : Confirm target engagement via biochemical assays (e.g., kinase inhibition) and genetic knockdown (e.g., siRNA for CDK2) .
For example, conflicting reports on CRF1 antagonism were resolved by demonstrating that 7-substituted derivatives require protonation at physiological pH for binding .

Advanced: What experimental designs are optimal for evaluating the pharmacokinetic (PK) properties of this compound?

In vitro ADME :

  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) .
  • Caco-2 permeability : Assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates high bioavailability) .

In vivo PK :

  • IV/PO dosing in rodents : Calculate AUC, Cmax_{max}, and t1/2_{1/2} using LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in tumors vs. healthy tissues .

Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Advanced: How does the compound’s stereoelectronic profile influence its mechanism of action?

  • Electron-deficient pyrimidine ring acts as a hydrogen-bond acceptor, critical for interactions with kinase hinge regions (e.g., CDK9’s Cys106) .
  • Methyl groups at 2- and 5-positions enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS targets .
  • Cyclopenta ring puckering (θ ~36°) aligns the molecule for π-π stacking with aromatic residues (e.g., Phe80 in CDK2) .

Advanced: What strategies mitigate off-target effects in preclinical studies?

  • Selectivity screening : Test against panels of kinases (e.g., 100-kinase panel) to identify off-target hits .
  • Proteomics : Use thermal shift assays or affinity pulldowns to map unintended protein interactions .
  • Scaffold optimization : Introduce polar groups (e.g., carboxylic acid at position 6) to reduce promiscuity .

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